molecular formula C11H8ClNO3S B8276303 2-(p-Chlorophenoxymethyl)-thiazole-5-carboxylic acid

2-(p-Chlorophenoxymethyl)-thiazole-5-carboxylic acid

Cat. No. B8276303
M. Wt: 269.70 g/mol
InChI Key: RJTFJZWABRGJHH-UHFFFAOYSA-N
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Patent
US04001447

Procedure details

A mixture of 10.9 of ethyl 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylate, 165 ml of methanol, 10 ml of postassium hydroxide and 20 ml of water was refluxed for 30 minutes and was then cooled and extracted with ethyl acetate. The aqueous phase was acidified and 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylic acid was extracted with ethyl acetate and then a mixture of chloroform-methanol. The combined extracts were dried and evaporated to dryness to obtain 7.9 g of a crystalline residue. The residue was crystallized from isopropanol to obtain 6.92 g of the desired acid and the latter in the form of its triethylamine salt was chromatographed over silica gel. Elution with first a 1-1 chloroform-ethyl acetate mixture and then a 90-10-1 methylene chloride-ethyl acetate-acetic acid mixture gave 6.7 g of raw product. The latter was purified by sublimation at 190° C under reduced pressure and was crystallized from isopropanol containing 10% water to obtain 5.23 g of 2-(p-chlorophenoxymethyl)-thiazole--carboxylic acid melting at 215° C.
[Compound]
Name
10.9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][CH2:7][C:8]2[S:9][C:10]([C:13]([O:15]CC)=[O:14])=[CH:11][N:12]=2)=[CH:4][CH:3]=1.CO.[OH-]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][C:8]2[S:9][C:10]([C:13]([OH:15])=[O:14])=[CH:11][N:12]=2)=[CH:18][CH:19]=1

Inputs

Step One
Name
10.9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-(p-chlorophenoxymethyl)-thiazole-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OCC=2SC(=CN2)C(=O)OCC)C=C1
Name
Quantity
165 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
2-(p-chlorophenoxymethyl)-thiazole-5-carboxylic acid was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
a mixture of chloroform-methanol
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(OCC=2SC(=CN2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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